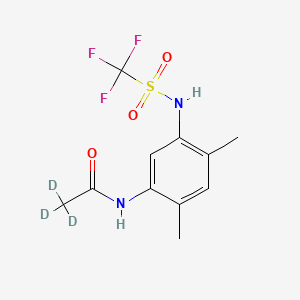
Mefluidide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefluidide-d3 is a labelled analogue of Mefluidide, a plant growth regulator known for suppressing annual bluegrass seedheads on creeping bentgrass greens. It is also recognized as an antiparasitic agent. The compound’s molecular formula is C11H10D3F3N2O3S, and it has a molecular weight of 313.31.
Chemical Reactions Analysis
Mefluidide-d3, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethylsulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mefluidide-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is employed in studies related to plant growth regulation and protection against chilling injury in crops.
Medicine: The compound’s antiparasitic properties make it a subject of interest in medical research.
Industry: this compound is used in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of Mefluidide-d3 involves its interaction with specific molecular targets and pathways. In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane integrity and function . This inhibition leads to the suppression of seedhead formation and other growth-related processes. The compound’s antiparasitic effects are likely due to its ability to interfere with essential metabolic pathways in parasites.
Comparison with Similar Compounds
Mefluidide-d3 is similar to other plant growth regulators and herbicides, such as perfluidone and metazachlor . These compounds share a common mode of action, inhibiting the biosynthesis of very-long-chain fatty acids. this compound is unique due to its deuterium labeling, which can provide advantages in certain analytical and research applications. Other similar compounds include:
Perfluidone: Another plant growth regulator with similar inhibitory effects on fatty acid biosynthesis.
Metazachlor: A herbicide that also targets very-long-chain fatty acid biosynthesis.
Properties
Molecular Formula |
C11H13F3N2O3S |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)/i3D3 |
InChI Key |
OKIBNKKYNPBDRS-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1C)C)NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)

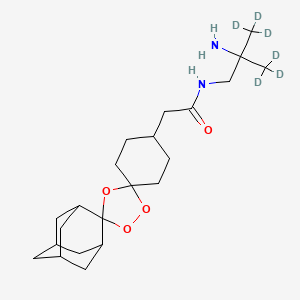

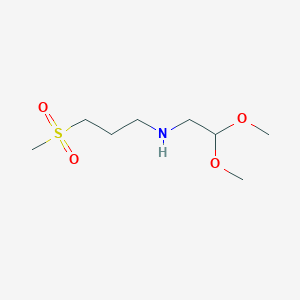
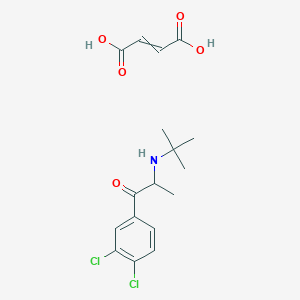
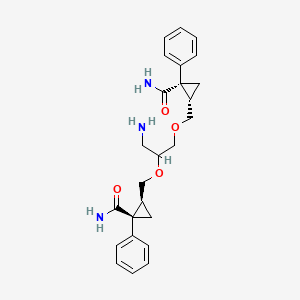

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
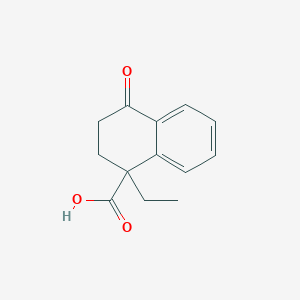

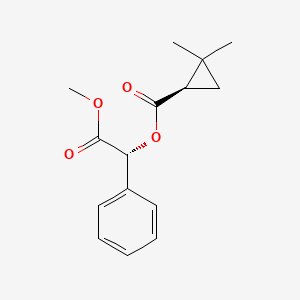
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
